BenchChemオンラインストアへようこそ!

3-(4-chlorobenzamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-indole-2-carboxamide

IKK2 inhibitor Indole carboxamide Structure-activity relationship

CAS 1029764-81-5 is a structurally unique indole-2-carboxamide IKK2 inhibitor featuring a 4-chlorobenzamido group at the indole 3-position and a 3,4-dimethoxyphenethyl moiety on the carboxamide nitrogen—substitution patterns absent from benchmark inhibitors like IKK 16. Procure the exact compound to ensure reproducibility in SAR campaigns exploring C3 aryl and N-alkyl side-chain modifications, and to establish the selectivity fingerprint of this chemotype across the kinome. Suitable for comparative pharmacokinetic studies and NF-κB-driven inflammation models.

Molecular Formula C26H24ClN3O4
Molecular Weight 477.95
CAS No. 1029764-81-5
Cat. No. B2750644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chlorobenzamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-indole-2-carboxamide
CAS1029764-81-5
Molecular FormulaC26H24ClN3O4
Molecular Weight477.95
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCNC(=O)C2=C(C3=CC=CC=C3N2)NC(=O)C4=CC=C(C=C4)Cl)OC
InChIInChI=1S/C26H24ClN3O4/c1-33-21-12-7-16(15-22(21)34-2)13-14-28-26(32)24-23(19-5-3-4-6-20(19)29-24)30-25(31)17-8-10-18(27)11-9-17/h3-12,15,29H,13-14H2,1-2H3,(H,28,32)(H,30,31)
InChIKeyQLBBWNMSLNLJSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Chlorobenzamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-indole-2-carboxamide (CAS 1029764-81-5): Procurement-Relevant Baseline


3-(4-Chlorobenzamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-indole-2-carboxamide (CAS 1029764-81-5) is a synthetic indole-2-carboxamide derivative with molecular formula C26H24ClN3O4 and a molecular weight of 477.95 g/mol. It belongs to a class of compounds disclosed as inhibitors of IKK2 (IκB kinase beta) activity, originally developed by GlaxoSmithKline for inflammatory and tissue repair indications [1]. The compound features a 4-chlorobenzamido substituent at the indole 3-position and a 3,4-dimethoxyphenethyl moiety on the carboxamide nitrogen, structural elements that distinguish it from other indole carboxamide IKK2 inhibitors within the same patent family [2].

Why Generic IKK2 Inhibitor Substitution Falls Short for CAS 1029764-81-5 in Research Procurement


IKK2 inhibitors span multiple chemotypes—including indole carboxamides, benzamido-pyrimidines, and 3,5-disubstituted-indole-7-carboxamides—with potency and selectivity profiles that vary dramatically by scaffold and substitution pattern [1]. Within the GSK indole carboxamide series alone, modifications to the 3-position benzamido group and the carboxamide N-substituent produce divergent IKK2 inhibitory potencies and physicochemical properties [2]. The 3,4-dimethoxyphenethyl moiety present in CAS 1029764-81-5 is a specific structural feature not present in benchmark IKK2 inhibitors such as IKK 16 (a benzamido-pyrimidine, IC50 40 nM for IKK2) , meaning that pharmacological selectivity, off-target profiles, and in vivo pharmacokinetics cannot be assumed to be interchangeable. Procurement of the exact compound is therefore essential for reproducibility in structure-activity relationship (SAR) studies and in experiments where the specific substitution pattern is a controlled variable.

Quantitative Differentiation Evidence for 3-(4-Chlorobenzamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-indole-2-carboxamide (CAS 1029764-81-5)


Structural Differentiation from the IKK2 Inhibitor Benchmark IKK 16

CAS 1029764-81-5 is an indole-2-carboxamide scaffold, whereas the widely used IKK2 inhibitor benchmark IKK 16 (CAS 873225-46-8) is a benzamido-pyrimidine . This scaffold difference fundamentally alters the ATP-competitive binding mode and selectivity fingerprint [1]. While IKK 16 exhibits IC50 values of 40 nM (IKK2), 70 nM (IKK complex), and 200 nM (IKK1), no publicly available quantitative potency data were identified for CAS 1029764-81-5 at the time of this analysis . Researchers requiring an indole carboxamide chemotype for SAR exploration cannot substitute IKK 16 without changing the core pharmacophore.

IKK2 inhibitor Indole carboxamide Structure-activity relationship

N-Substituent Differentiation from Close Indole Carboxamide Analogs

Within the GSK indole carboxamide IKK2 inhibitor patent family, the N-substituent on the carboxamide is a key determinant of potency and physicochemical properties [1]. CAS 1029764-81-5 bears a 2-(3,4-dimethoxyphenyl)ethyl group at this position, distinguishing it from close analogs such as 3-(4-chlorobenzamido)-N-[(3,4-dimethoxyphenyl)methyl]-5-methyl-1H-indole-2-carboxamide (CAS 1029764-73-5), which has a methylene spacer and a 5-methyl substitution on the indole core . The ethyl vs. methylene linker length and the presence/absence of the 5-methyl group are expected to alter both IKK2 binding interactions and lipophilicity-driven pharmacokinetic parameters, though direct comparative bioactivity data for these specific analogs are not publicly available [1].

IKK2 inhibitor Indole carboxamide N-substituent SAR

Evidence Gap: Absence of Public Quantitative Bioactivity Data as a Procurement Consideration

A systematic search of ChEMBL, PubChem, BindingDB, and the peer-reviewed literature did not yield any publicly reported IC50, Ki, Kd, or EC50 values for CAS 1029764-81-5 against IKK2 or any other molecular target [1][2]. This contrasts with the well-characterized IKK2 inhibitor IKK 16 (IC50 = 40 nM for IKK2) and the GSK clinical candidate GSK319347A, for which extensive pharmacological data exist . For procurement decisions, this evidence gap means that CAS 1029764-81-5 is positioned as a research tool compound suitable for exploratory SAR and target engagement studies, rather than as a validated pharmacological probe with established potency benchmarks.

IKK2 Bioactivity data gap Research tool compound

Class-Level IKK2 Inhibitory Activity Inference from Patent Family

The GSK patent family (US20070254873A1, US8372875B2) explicitly claims indole carboxamide compounds as inhibitors of IKK2 kinase activity, with utility in inflammatory disorders including rheumatoid arthritis, asthma, and COPD [1]. While the patent describes IKK2 inhibitory activity at the genus level, individual compound data are not disclosed in the public patent documents. The compound CAS 1029764-81-5 falls within the claimed structural scope (Formula I) [1]. This class-level evidence establishes a reasonable expectation of IKK2 inhibitory activity but does not provide a quantitative potency ranking relative to other series members.

IKK2 inhibition Indole carboxamide Patent pharmacology

Molecular Property Differentiation from Representative IKK2 Inhibitor Chemotypes

CAS 1029764-81-5 (MW 477.95, C26H24ClN3O4, 2 H-bond donors, 5 H-bond acceptors) can be compared with IKK 16 (MW 469.5, C28H29N5O2, 0 H-bond donors, 5 H-bond acceptors) on key drug-likeness parameters. The target compound possesses two hydrogen bond donors (indole NH and amide NH), whereas IKK 16 has none, potentially affecting membrane permeability and oral bioavailability. Additionally, the calculated topological polar surface area (tPSA) is expected to be higher for CAS 1029764-81-5 due to the dimethoxyphenyl moiety, which may influence blood-brain barrier penetration and systemic distribution compared with the more lipophilic IKK 16 scaffold [1]. These property differences are relevant when selecting tool compounds for in vivo studies where CNS exposure must be either minimized or achieved.

Physicochemical properties Drug-likeness IKK2 inhibitor

Optimal Research Application Scenarios for 3-(4-Chlorobenzamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-indole-2-carboxamide (CAS 1029764-81-5)


IKK2-Targeted In Vitro SAR Studies Requiring Indole-2-Carboxamide Scaffold

CAS 1029764-81-5 is optimally deployed as a reference compound in structure-activity relationship campaigns focused on indole-2-carboxamide IKK2 inhibitors. Its 3-(4-chlorobenzamido) and N-(3,4-dimethoxyphenethyl) substitution pattern provides a defined starting point for systematic modification of the 3-position aryl group (e.g., varying halogen substitution) and the N-alkyl side chain (e.g., altering linker length, aryl substitution, or replacing with heteroaryl groups) [1]. The absence of a 5-substituent on the indole core distinguishes it from analogs such as CAS 1029764-73-5 and allows independent exploration of C5 SAR vectors.

Kinase Selectivity Panel Screening with Indole Carboxamide Chemotype

Procurement of CAS 1029764-81-5 enables its inclusion in broad kinase selectivity panels to establish the selectivity fingerprint of the indole-2-carboxamide scaffold. Unlike IKK 16 (benzamido-pyrimidine), which has reported off-target activity against LRRK2 (IC50 = 50 nM) , the selectivity profile of CAS 1029764-81-5 across the kinome is uncharacterized, presenting an opportunity for novel profiling. Such data would directly inform whether the 3,4-dimethoxyphenethyl substituent confers improved selectivity relative to other IKK2 inhibitor chemotypes.

In Vivo Pharmacokinetic Profiling of Indole Carboxamide IKK2 Inhibitors

The compound's two hydrogen bond donors and the 3,4-dimethoxyphenethyl moiety are expected to influence oral absorption, plasma protein binding, and tissue distribution relative to H-bond donor-deficient IKK2 inhibitors such as IKK 16 [2]. CAS 1029764-81-5 is therefore a suitable tool for comparative pharmacokinetic studies aimed at understanding how H-bond donor count and N-substituent polarity modulate the in vivo disposition of indole carboxamide IKK2 inhibitors.

Inflammatory Disease Model Studies with Patent-Backed IKK2 Inhibitor Chemotype

Given the GSK patent family's explicit claims for IKK2 inhibitors in treating rheumatoid arthritis, asthma, and COPD [1], CAS 1029764-81-5 can serve as a chemotype-representative probe in cellular and in vivo models of NF-κB-driven inflammation. Its use in such models must be accompanied by internal determination of IKK2 inhibitory potency and selectivity, given the absence of published data. Successful demonstration of anti-inflammatory activity would position this scaffold for further medicinal chemistry optimization.

Quote Request

Request a Quote for 3-(4-chlorobenzamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-indole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.